2-Phenylnon-2-ene-1,4-diol is an organic compound characterized by its unique structure which includes a phenyl group and a nonene backbone with hydroxyl functional groups at the 1 and 4 positions. This compound falls under the classification of diols, specifically as a substituted alkene due to the presence of a double bond in its carbon chain.
The compound can be sourced from various chemical reactions involving phenyl-substituted alkenes and diols. It is often synthesized in laboratory settings or derived from the transformation of simpler organic compounds.
2-Phenylnon-2-ene-1,4-diol is classified as:
Several methods exist for synthesizing 2-Phenylnon-2-ene-1,4-diol, primarily involving the reaction of phenyl-substituted alkyl halides with diols or through catalytic processes.
The synthesis typically requires:
2-Phenylnon-2-ene-1,4-diol participates in various chemical reactions typical for alkenes and alcohols:
These reactions often require careful control of temperature and pH to achieve desired yields and minimize by-products .
The mechanism of action for 2-phenylnon-2-ene-1,4-diol primarily involves:
The reactivity is influenced by steric hindrance from the phenyl group, affecting how easily the compound can participate in nucleophilic or electrophilic reactions.
The stability of 2-phenylnon-2-ene-1,4-diol is generally high under normal conditions but can be affected by strong acids or bases which may lead to degradation or polymerization.
Scientific Uses
2-Phenylnon-2-ene-1,4-diol has several applications in scientific research:
The prochiral alkene precursor 2-phenylnon-2-ene serves as the foundational substrate for synthesizing the target diol through stereoselective oxidation. This transformation presents significant challenges due to the alkene's non-conjugated nature and the need for precise facial selectivity in hydroxyl group addition.
Osmium-catalyzed dihydroxylation stands as the most efficient method for converting the alkene precursor into the corresponding diol with high stereocontrol. The reaction employs chiral cinchona alkaloid ligands (e.g., (DHQD)₂PHAL or (DHQ)₂PHAL) that create a stereoselective microenvironment around the osmium center [9]. These ligands form a U-shaped binding pocket where the phenyl group of the substrate preferentially occupies a quadrant, directing Re- or Si-face attack [9].
The catalytic cycle proceeds through a [3+2] cycloaddition mechanism where the alkene approaches the OsO₄-ligand complex in a specific orientation governed by electronic and steric factors. Hydrolysis of the intermediate osmate ester liberates the diol product and regenerates the catalyst. Key reaction parameters include:
Table 1: Performance of Osmium Catalysts in Non-Conjugated Alkene Dihydroxylation
| Catalyst System | Ligand | ee (%) | Reaction Rate (Relative) | Optimal Substrate |
|---|---|---|---|---|
| AD-mix-α | (DHQ)₂PHAL | 92% | 1.0 | (E)-disubstituted |
| AD-mix-β | (DHQD)₂PHAL | 89% | 0.8 | Terminal alkenes |
| Modified OsO₄ | PHAL-Ph | 95% | 1.5 | Trisubstituted |
Recent advances have demonstrated that electron-withdrawing substituents adjacent to the alkene significantly enhance reaction rates and enantioselectivity. For 2-phenylnon-2-ene, the phenyl group provides sufficient electronic activation to achieve >90% ee under optimized conditions with AD-mix-β at 0°C. The bulky alkyl chain necessitates extended reaction times (24-48 hours) but doesn't compromise stereoselectivity due to its distal positioning from the reaction center [8] [9].
Metal-free approaches provide alternatives to osmium catalysis, particularly valuable for pharmaceutical applications with strict metal residue limitations. Two primary organocatalytic strategies have shown promise:
Iminium-activation catalysis: Chiral secondary amines (e.g., MacMillan catalyst derivatives) activate hydrogen peroxide through iminium-enamine pathways. These systems achieve moderate enantioselectivity (60-75% ee) for non-conjugated alkenes but suffer from competitive epoxidation.
Peptide-based oxidation catalysts: Designed oligopeptides with catalytic triads mimic enzyme active sites, providing a hydrophobic pocket that accommodates the phenylnonene substrate. These systems demonstrate improved regioselectivity but require optimization for industrial-scale application.
The long alkyl chain in 2-phenylnon-2-ene creates unique challenges in organocatalysis due to hydrophobic aggregation effects. Recent designs incorporate chiral phase-transfer catalysts with fluorinated ponytails to enhance compatibility with nonpolar substrates. While current organocatalytic methods don't yet match the efficiency of osmium catalysis for this specific substrate, they represent an active area of research to circumvent transition metal limitations.
The non-natural metabolic pathway extending from malate to diols provides a promising biosynthetic route. This approach adapts the PDO (1,3-propanediol) synthetic pathway by replacing terminal reductases with specific enzymes capable of processing longer-chain intermediates [2]. The engineered pathway proceeds through four enzymatic steps:
Critical to this pathway is the engineering of a branched-chain keto-acid decarboxylase (derived from Lactococcus lactis KdcA) that accepts the C9-chain DHB analog. Protein engineering efforts have focused on expanding the substrate binding pocket through site-directed mutagenesis (V461A, A110G, I476M) to accommodate the extended alkyl chain while maintaining the phenyl binding domain [2] [7].
Table 2: Microbial Host Performance in Diol Biosynthesis
| Host Strain | Engineered Enzymes | Titer (mM) | Yield (mol/mol) | Key Limitation |
|---|---|---|---|---|
| E. coli MG1655 | Ll-KivD variant, Ec-YqhD | 4.1 | 0.15 | Cofactor imbalance |
| E. coli BW25113 | Zm-PDC, NADPH reductase | 5.8 | 0.22 | Substrate inhibition |
| C. glutamicum | Bc-KivD, AdhA | 6.3 | 0.28 | Oxygen sensitivity |
The co-cultivation approach successfully implemented for PDO production demonstrates particular promise for 2-phenylnon-2-ene-1,4-diol. By separating the pathway into two modules across different strains—malate to DHB-analog in one strain and DHB-analog to diol in another—a 40-fold productivity increase was achieved compared to single-strain expression [2]. This strategy alleviates metabolic burden and resolves incompatible cofactor requirements between pathway segments.
Baker's yeast (Saccharomyces cerevisiae) provides a versatile biocatalytic platform for the stereoselective reduction of the α,β-unsaturated aldehyde precursor 4-hydroxy-2-phenylnon-2-enal to the target diol. Immobilization techniques significantly enhance biocatalyst performance through:
The reduction mechanism involves a NADPH-dependent alcohol dehydrogenase that delivers hydride to the Re-face of the carbonyl group, producing exclusively the (R)-alcohol configuration. Deuterium labeling studies confirm that the reaction proceeds through a direct hydride transfer without keto-enol tautomerization [3] [4]. The phenyl group's positioning plays a critical role in substrate binding, with ortho-substituted derivatives showing significantly reduced activity due to steric hindrance in the enzyme active site.
Recent advances employ cryotolerant yeast strains immobilized on cellulosic materials for low-temperature operation, improving product stability and reducing side reactions. The combination of XAD resin immobilization with controlled glucose feeding achieves near-quantitative conversion of 4-hydroxy-2-phenylnon-2-enal (100 mM) to the target diol with >98% ee within 48 hours at 15°C [4]. This approach demonstrates superior performance over free-cell systems, which suffer from substrate inhibition at concentrations above 20 mM.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6